CID 156594131
Description
Contextualization within Benzoate (B1203000) Chemistry and Chlorinated Organic Compounds
Sodium 4-chloro-2-methylbenzoate is the sodium salt of 4-chloro-2-methylbenzoic acid. smolecule.com Its molecular structure consists of a benzene (B151609) ring substituted with a carboxylate group, a chlorine atom, and a methyl group. This places it within the broad class of benzoates, which are salts or esters of benzoic acid. nih.gov Benzoic acid itself is the simplest aromatic carboxylic acid and serves as a fundamental building block in organic synthesis. nih.govresearchgate.net The presence of both a chlorine atom and a methyl group on the benzene ring makes Sodium 4-chloro-2-methylbenzoate a substituted or halogenated aromatic compound.
Chlorinated organic compounds form a vast and diverse family of chemicals with a wide array of applications, ranging from pharmaceuticals and agrochemicals to industrial solvents and polymers. acs.org The introduction of chlorine into an organic molecule can significantly alter its physical, chemical, and biological properties. acs.org In the case of Sodium 4-chloro-2-methylbenzoate, the chloro- and methyl- substituents on the benzoate ring influence its electronic properties and reactivity, making it a subject of interest for further chemical transformations. smolecule.com
Historical Perspectives on the Synthesis and Early Research Trajectory of Related Benzoates
The history of benzoates dates back to the 16th century with the discovery of benzoic acid from gum benzoin. researchgate.net Early industrial production of benzoic acid involved the hydrolysis of benzotrichloride, a process that often resulted in chlorinated benzoic acid byproducts. nih.govresearchgate.net This early method highlights the long-standing intersection of benzoate chemistry and chlorination.
The synthesis of various substituted benzoic acids and their salts has evolved significantly over time. Early research was often driven by the need for new dyes, antiseptics, and food preservatives. researchgate.net The development of synthetic routes to access specific isomers of chlorinated and methylated benzoic acids has been crucial for their application in targeted chemical synthesis. The synthesis of the parent acid, 4-chloro-2-methylbenzoic acid, can be achieved through multi-step reaction processes, often starting from simpler chlorinated or methylated precursors. chemicalbook.com
Current Research Landscape and Emerging Academic Interests in Substituted Benzoate Salts
Contemporary research continues to explore the utility of substituted benzoate salts as versatile intermediates in organic synthesis. acs.org Their applications are expanding, particularly in the fields of medicinal chemistry and materials science. Substituted benzoates are recognized as valuable building blocks for the creation of more complex molecules with specific biological activities or material properties. smolecule.comnih.gov
Academic interest is often focused on how the nature and position of substituents on the benzoate ring influence the reactivity of the molecule. For instance, the chloro-substituent in Sodium 4-chloro-2-methylbenzoate can be a site for nucleophilic displacement reactions, allowing for the introduction of other functional groups. smolecule.com The presence of the methyl group, in turn, can affect the steric and electronic environment of the molecule, influencing reaction outcomes. smolecule.com Recent studies have explored the use of substituted benzoates in cross-coupling reactions and in the synthesis of novel bioactive compounds. acs.org
Scope and Objectives of Comprehensive Academic Inquiry on Sodium 4-chloro-2-methylbenzoate
A comprehensive academic inquiry into Sodium 4-chloro-2-methylbenzoate aims to fully characterize its chemical and physical properties, elucidate its reactivity, and explore its potential applications as a synthetic intermediate. Key objectives of such an inquiry would include:
The development and optimization of synthetic routes to produce high-purity Sodium 4-chloro-2-methylbenzoate.
A thorough investigation of its reactivity in various organic transformations.
The synthesis of novel derivatives with potential applications in pharmaceuticals or agrochemicals. smolecule.com
Detailed spectroscopic and crystallographic analysis to understand its molecular structure and solid-state properties.
This focused research is essential for unlocking the full potential of this specific substituted benzoate salt and for contributing to the broader understanding of the structure-property relationships within this class of compounds.
Interactive Data Tables
Below are data tables summarizing key information about Sodium 4-chloro-2-methylbenzoate and its parent acid.
Table 1: Physicochemical Properties of 4-Chloro-2-methylbenzoic Acid
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClO₂ | nih.gov |
| Molecular Weight | 170.59 g/mol | sigmaaldrich.com |
| Melting Point | 167-171 °C | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
Table 2: Chemical Identifiers for Sodium 4-chloro-2-methylbenzoate
| Identifier | Value | Reference |
| Molecular Formula | C₈H₆ClNaO₂ | smolecule.com |
| Molecular Weight | 192.58 g/mol | smolecule.com |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)C(=O)[O-].[Na+] | smolecule.com |
Structure
2D Structure
Properties
CAS No. |
203261-42-1 |
|---|---|
Molecular Formula |
C8H7ClNaO2 |
Molecular Weight |
193.58 g/mol |
IUPAC Name |
sodium;4-chloro-2-methylbenzoate |
InChI |
InChI=1S/C8H7ClO2.Na/c1-5-4-6(9)2-3-7(5)8(10)11;/h2-4H,1H3,(H,10,11); |
InChI Key |
UOUIMPSOYZQJQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for Sodium 4 Chloro 2 Methylbenzoate and Its Precursors
Synthesis of 4-chloro-2-methylbenzoic Acid Precursors
The core of the synthetic challenge lies in the regioselective introduction of a carboxyl group onto the chloro- and methyl-substituted benzene (B151609) ring. Several established and innovative methods are available for this transformation.
Classical Organic Synthesis Approaches (e.g., diazotization, Sandmeyer reactions, nitrile hydrolysis)
One of the traditional routes to ortho-alkylated benzoic acids involves a multi-step sequence starting from an appropriate aniline derivative. google.com This classical approach, while often reliable, can be lengthy and may present economic and ecological challenges for large-scale industrial applications. google.com
A plausible pathway begins with 2-amino-4-chlorotoluene. The first step is diazotization , where the primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt. nih.govorganic-chemistry.org
The resulting diazonium salt is a versatile intermediate that can undergo a variety of substitution reactions. In the Sandmeyer reaction , the diazonium group is replaced with a cyano group using a copper(I) cyanide catalyst. nih.govgoogle.com This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. google.com
The final step is the hydrolysis of the resulting 4-chloro-2-methylbenzonitrile . This can be achieved under either acidic or basic conditions to yield 4-chloro-2-methylbenzoic acid. nbinno.com This multi-step synthesis, while demonstrating the utility of classical reactions, is often considered less practical for industrial production due to the multiple stages and potential for side reactions. google.comscirp.org
| Reaction Step | Starting Material | Key Reagents | Intermediate/Product | Reaction Type |
| Diazotization | 2-amino-4-chlorotoluene | NaNO₂, HCl | 4-chloro-2-methylbenzenediazonium chloride | Diazotization |
| Sandmeyer Reaction | 4-chloro-2-methylbenzenediazonium chloride | CuCN | 4-chloro-2-methylbenzonitrile | Sandmeyer Reaction |
| Nitrile Hydrolysis | 4-chloro-2-methylbenzonitrile | H₃O⁺ or OH⁻ | 4-chloro-2-methylbenzoic acid | Hydrolysis |
Ortho-Metalation and Subsequent Carboxylation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. rsc.org This method relies on the presence of a directing metalation group (DMG) which complexes with an organolithium reagent, directing deprotonation to the adjacent ortho position. rsc.org The chloro group is considered a moderate directing group in this context.
In this approach, m-chlorotoluene would be the starting material. The chloro group would direct the lithiation to the ortho position (C2). The resulting aryllithium intermediate is then quenched with an electrophile, in this case, carbon dioxide (often in the form of dry ice), to introduce the carboxylic acid group. Subsequent acidic workup protonates the carboxylate to yield 4-chloro-2-methylbenzoic acid. The efficiency of the ortho-lithiation can be influenced by the choice of organolithium reagent and reaction conditions.
| Starting Material | Key Reagents | Intermediate | Product | Key Strategy |
| m-Chlorotoluene | Organolithium reagent (e.g., n-BuLi), CO₂ | 2-lithio-4-chloro-1-methylbenzene | 4-chloro-2-methylbenzoic acid | Directed ortho-Metalation |
Organolithium Chemistry-Based Routes for Aryl Carboxylation
A particularly effective method for the synthesis of 4-chloro-2-methylbenzoic acid involves the use of organolithium chemistry starting from a di-halogenated precursor. google.com A patented process describes the reaction of 2-bromo-5-chlorotoluene (B148796) with a secondary or tertiary organolithium compound, such as sec-butyllithium, followed by reaction with carbon dioxide. google.com
In this route, the organolithium reagent selectively reacts with the bromine atom, which is more reactive than the chlorine atom, to form an aryllithium intermediate. This intermediate is then carboxylated by the addition of carbon dioxide. The use of secondary or tertiary organolithium reagents has been shown to be crucial for achieving high yields in this specific transformation, as common reagents like n-butyllithium are reported to be less effective. google.com This method offers a more direct and potentially higher-yielding alternative to the classical multi-step approaches. google.com
| Starting Material | Key Reagents | Intermediate | Product | Yield |
| 2-Bromo-5-chlorotoluene | sec-Butyllithium, CO₂ | 4-chloro-2-methylphenyllithium | 4-chloro-2-methylbenzoic acid | Not specified google.com |
Friedel-Crafts Acylation Methodologies for Related Compounds
The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the synthesis of aromatic ketones. organic-chemistry.orgsigmaaldrich.com It involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride. organic-chemistry.org
Direct synthesis of 4-chloro-2-methylbenzoic acid via a Friedel-Crafts reaction is not a standard approach. The reaction introduces an acyl group (R-C=O), not a carboxyl group directly. While one could envision a reaction of m-chlorotoluene with phosgene or oxalyl chloride, these reactions are often complex and may not be regioselective.
However, Friedel-Crafts acylation is relevant in the context of reactions involving 4-chloro-2-methylbenzoic acid itself. For instance, 4-chloro-2-methylbenzoic acid can be converted to its acyl chloride and then used to acylate another aromatic ring, such as benzene, to form 4-chloro-2-methylbenzophenone. This highlights the utility of Friedel-Crafts acylation in synthesizing derivatives of the target compound rather than the compound itself.
| Reaction Type | Aromatic Substrate | Acylating Agent | Catalyst | Typical Product |
| Friedel-Crafts Acylation | Benzene | 4-chloro-2-methylbenzoyl chloride | AlCl₃ | 4-chloro-2-methylbenzophenone |
Conversion to Sodium 4-chloro-2-methylbenzoate
Once 4-chloro-2-methylbenzoic acid has been synthesized and purified, its conversion to the corresponding sodium salt is a straightforward and high-yielding process.
Neutralization and Salt Formation Processes via Alkaline Solutions
The formation of sodium 4-chloro-2-methylbenzoate is achieved through a simple acid-base neutralization reaction. libretexts.org 4-chloro-2-methylbenzoic acid, being a carboxylic acid, will react with a strong base like sodium hydroxide (B78521) (NaOH) to form the sodium salt and water. libretexts.org
The reaction is typically carried out by dissolving the 4-chloro-2-methylbenzoic acid in a suitable solvent and adding a stoichiometric amount of an aqueous sodium hydroxide solution. The progress of the neutralization can be monitored by pH measurement. The resulting sodium 4-chloro-2-methylbenzoate is an ionic compound and is generally soluble in water. The salt can then be isolated by evaporation of the solvent or by precipitation through the addition of a less polar solvent.
| Reactant 1 | Reactant 2 | Product | Byproduct | Reaction Type |
| 4-chloro-2-methylbenzoic acid | Sodium hydroxide (NaOH) | Sodium 4-chloro-2-methylbenzoate | Water (H₂O) | Neutralization |
Advanced Crystallization and Purification Techniques for the Sodium Salt
Crystallization and recrystallization are fundamental techniques for the purification of solid organic compounds, including sodium benzoate (B1203000) salts. illinois.edu Recrystallization involves dissolving the crude solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, which causes the purified compound to crystallize while impurities remain dissolved. csub.edu
The choice of solvent is critical for effective purification. An ideal solvent should dissolve the compound more readily at high temperatures than at low temperatures and should not react with the compound. miracosta.edu For sodium benzoate and its derivatives, water is often a suitable solvent due to the ionic nature of the salt, which imparts good water solubility, especially when heated. csub.edumiracosta.edu
Advanced techniques for isolating the sodium salt from its aqueous solution after neutralization include evaporation, spray crystallization, and the use of drying drums. google.com For instance, after reacting the precursor acid with a sodium hydroxide solution, the resulting sodium benzoate can be isolated by evaporating the water. jrank.orggoogle.com If any organic impurities remain, they can be removed by extraction with a solvent like toluene or through steam distillation before the final isolation of the salt. google.com
The process of inducing crystallization can be facilitated by methods such as slowly cooling the solution to room temperature and then in an ice bath. csub.eduworldwidejournals.com Scratching the inside of the flask with a glass stirring rod can also help induce the formation of crystals. csub.edu The final purified product is typically separated from the solvent via vacuum filtration. miracosta.edu
| Technique | Description | Key Parameters |
| Recrystallization | Dissolving the crude salt in a minimum amount of hot solvent, followed by cooling to induce crystallization of the pure compound. csub.edumiracosta.edu | Solvent choice, temperature gradient, cooling rate. |
| Evaporation | Removing the solvent (e.g., water) from the solution to isolate the dissolved sodium salt crystals. jrank.orggoogle.com | Temperature, pressure (vacuum). |
| Spray Crystallization | Atomizing the solution into a heated chamber, causing rapid solvent evaporation and formation of solid particles. google.com | Inlet temperature, feed rate, atomization pressure. |
| Vacuum Filtration | Separating the purified solid crystals from the mother liquor using a vacuum to draw the liquid through a filter. miracosta.edu | Filter medium, vacuum pressure. |
Industrial-Scale Synthesis Considerations for Benzoate Derivatives
The industrial production of benzoate derivatives involves careful consideration of reaction conditions, scalability, safety, and efficiency. Traditional commercial methods for producing the precursor, benzoic acid, include the partial oxidation of toluene with oxygen, catalyzed by cobalt or manganese naphthenates. wikipedia.org Other methods involve the hydrolysis of benzotrichloride or the oxidation of naphthalene. jrank.orgprocurementresource.com These precursor synthesis routes are foundational for the subsequent production of various benzoate salts and esters.
Process Development and Optimization in Continuous Flow Chemistry
Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing, particularly for industrial applications. acs.org Flow reactors, especially microreactors, provide a high surface-area-to-volume ratio, which enhances heat and mass transfer, allowing for better control over reaction conditions and improved safety for hazardous reactions. evergreensinochem.comresearchgate.net
For the synthesis of benzoic acid derivatives, continuous flow processes can address the challenges associated with hazardous batch reactions, such as managing reaction heat and avoiding runaway situations. google.com A continuous oxidation process for substituted benzoic acids using dilute nitric acid in a coiled tubular reactor system has been developed, demonstrating improved process control and selectivity of 95-100%. google.com This method operates at temperatures between 170°C and 180°C. google.com
Similarly, in the synthesis of methyl benzoate derivatives, continuous flow methods have been shown to dramatically reduce reaction times and increase yields. For example, the diazotization of methyl 2-aminobenzoate in a flow reactor shortened the residence time to just one minute and increased the product yield to 91.7% compared to the batch process. researchgate.net
| Parameter | Batch Reactor | Continuous Flow Reactor |
| Heat Transfer | Limited, potential for hot spots | Excellent, uniform temperature control evergreensinochem.com |
| Safety | Higher risk with hazardous reactions google.com | Inherently safer due to small reaction volumes researchgate.net |
| Reaction Time | Hours | Minutes evergreensinochem.comresearchgate.net |
| Scalability | Difficult, requires redesign | Easier, by extending operation time or parallelization |
| Yield & Selectivity | Variable | Often higher and more consistent google.comresearchgate.net |
Strategic Adaptation of Industrial Production Methods
Industrial production of sodium benzoate typically begins with the synthesis of benzoic acid. Common industrial routes include the oxidation of toluene or the hydrolysis of benzotrichloride. ayeorganization.comprocurementresource.com The resulting benzoic acid is then neutralized with sodium hydroxide or sodium carbonate to form sodium benzoate. jrank.orgprocurementresource.com
The equipment used in industrial-scale production is crucial for efficiency and quality. This includes:
Reactors: For the chemical reaction between the benzoic acid precursor and the sodium base. ayeorganization.com
Mixing Tanks: To blend raw materials and maintain consistent reaction conditions. ayeorganization.com
Filtration Equipment: Centrifuges or filters to remove solid impurities from the sodium benzoate solution. ayeorganization.com
Distillation Columns: For the purification of the final product by removing residual impurities. ayeorganization.com
A novel method for producing sodium benzoate in a solid columnar shape involves extruding a concentrated solution through a die plate. This process creates uniform columns, which improves flow properties, reduces dust, and lowers production costs compared to traditional powdered or granular forms. scribd.com
Implementation of Green Chemistry Principles in Benzoate Synthesis
Green chemistry principles aim to design chemical processes that are environmentally friendly by minimizing waste and using less hazardous substances. worldwidejournals.comevergreensinochem.com In benzoate synthesis, this can be achieved through several approaches.
One key area is the use of greener oxidants and catalysts for the synthesis of the precursor carboxylic acids from aldehydes. Hydrogen peroxide is a more sustainable oxidant, and its use with a selenium-containing catalyst in water has been reported for the synthesis of benzoic acid from benzaldehyde in excellent yields. mdpi.com This method allows for the aqueous medium and catalyst to be recycled multiple times. mdpi.com
Another green approach involves replacing hazardous catalysts. In the synthesis of benzoin, a derivative of benzoic acid, highly toxic sodium cyanide catalysts can be replaced with alternatives like thiamine hydrochloride or imidazole hydrochloride, making the process safer and more environmentally benign. worldwidejournals.comgoogle.com
The choice of solvent is also a major focus. Traditional organic solvents can be volatile and toxic. evergreensinochem.com Ionic liquids are being explored as greener alternatives because they have low volatility, high thermal stability, and can sometimes act as both a solvent and a catalyst. evergreensinochem.com Microwave-assisted synthesis is another green technique that can accelerate reaction rates, reduce energy consumption, and often leads to cleaner reactions with higher yields in a shorter time compared to conventional heating methods. ijsdr.org
| Green Chemistry Principle | Application in Benzoate Synthesis | Example |
| Safer Solvents & Auxiliaries | Replacing volatile organic solvents with water or ionic liquids. evergreensinochem.com | Using water as a solvent in the selenium-catalyzed oxidation of benzaldehyde. mdpi.com |
| Catalysis | Using non-toxic, recyclable catalysts instead of hazardous ones. worldwidejournals.com | Replacing sodium cyanide with thiamine hydrochloride in benzoin condensation. worldwidejournals.com |
| Use of Renewable Feedstocks | (Not directly covered in provided context) | N/A |
| Atom Economy | Designing reactions to maximize the incorporation of all materials into the final product. worldwidejournals.com | N/A |
| Design for Energy Efficiency | Using methods like microwave irradiation to reduce reaction times and energy input. ijsdr.org | Microwave-assisted synthesis of butyl benzoate. ijsdr.org |
Synthesis of Structural Analogues and Derivatives of 4-chloro-2-methylbenzoate
The 4-chloro-2-methylbenzoic acid precursor is a valuable building block for creating a variety of structural analogues and derivatives. sigmaaldrich.com Its chemical structure allows for further reactions at the carboxylic acid group or on the aromatic ring.
Esterification Reactions to Form Methyl Benzoate Derivatives
Esterification is a fundamental reaction where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water. ijsdr.org Benzoate esters are important industrial compounds, often used as plasticizers. wikipedia.org
Preparation of Other Halogenated and Alkylated Benzoate Salts (e.g., Sodium 3-chloro-4-methylbenzoate, Sodium 2-chloro-3-methylbenzoate)
The synthesis of halogenated and alkylated benzoate salts is a critical area of study in organic chemistry, driven by their utility as intermediates in the production of pharmaceuticals, agrochemicals, and specialty polymers. chemimpex.com The general and most direct method for preparing these sodium salts involves a standard acid-base neutralization reaction between the corresponding substituted benzoic acid and a sodium base, such as sodium hydroxide or sodium bicarbonate. quora.com Consequently, the primary focus of synthetic methodology is the efficient preparation of the carboxylic acid precursors. This section details the synthetic routes for 3-chloro-4-methylbenzoic acid and 2-chloro-3-methylbenzoic acid, the precursors to their respective sodium salts.
Synthesis of 3-chloro-4-methylbenzoic acid
3-Chloro-4-methylbenzoic acid is a key building block for various anti-inflammatory drugs, analgesics, and agricultural chemicals like herbicides and fungicides. chemimpex.com Its synthesis can be approached through several multistep pathways, often beginning with commercially available precursors.
A detailed synthetic pathway starting from p-methylbenzoic acid involves a sequence of esterification, chlorination, and hydrolysis, analogous to methods used for similar dichlorinated compounds. google.com The initial step is the protection of the carboxylic acid group via esterification, for example, by reacting p-methylbenzoic acid with tert-butyl alcohol in the presence of thionyl chloride and DMF. google.com The resulting ester is then chlorinated. The final step is the alkaline hydrolysis of the ester group using a sodium hydroxide solution, followed by acidification with hydrochloric acid to yield the final 3-chloro-4-methylbenzoic acid product. google.com
| Synthetic Step | Reagents and Conditions | Intermediate/Product | Notes |
| Esterification | p-methylbenzoic acid, thionyl chloride, DMF, tert-butyl alcohol; 50°C | tert-butyl p-methylbenzoate | Protects the carboxylic acid group. |
| Chlorination | tert-butyl p-methylbenzoate, dichloromethane, anhydrous aluminum trichloride, hydroquinone, nitrogen-chlorine gas mixture; reaction in the dark at 25°C | tert-butyl 3-chloro-4-methylbenzoate | Introduces the chlorine atom onto the aromatic ring. |
| Hydrolysis | tert-butyl 3-chloro-4-methylbenzoate, 10% sodium hydroxide solution, then hydrochloric acid | 3-chloro-4-methylbenzoic acid | Deprotects the carboxylic acid. |
| Salt Formation | 3-chloro-4-methylbenzoic acid, Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) | Sodium 3-chloro-4-methylbenzoate | Standard acid-base neutralization. quora.com |
Synthesis of 2-chloro-3-methylbenzoic acid
2-Chloro-3-methylbenzoic acid serves as a crucial intermediate in the synthesis of modern insecticides, such as chlorantraniliprole, as well as various anticancer drugs. patsnap.com Traditional methods for its preparation include the diazo hydrogenation method and the butyllithium method. patsnap.com However, these routes can suffer from drawbacks like the use of expensive raw materials, poor reaction selectivity, and the generation of significant acidic waste, making industrial-scale production challenging. patsnap.com
More recent and optimized synthetic routes have been developed to overcome these limitations. One such innovative method involves the direct oxidation of 2,6-dimethyl chlorobenzene. This process is conducted under oxygen pressure with the presence of a catalyst and a cocatalyst. This approach is noted for its use of readily available industrial raw materials, simpler post-reaction workup, high yield, and high purity of the final product, making it more suitable for industrial applications with lower environmental impact. patsnap.com
Another synthetic pathway starts from m-toluic acid, proceeding through nitration, hydrogenation, and then chlorination. google.com
Nitration: M-toluic acid is reacted with nitric acid to produce 2-nitro-3-methylbenzoic acid. google.com
Hydrogenation: The nitro group is then reduced to an amino group. 2-nitro-3-methylbenzoic acid is mixed with a solvent and a hydrogenation catalyst in a hydrogen atmosphere to yield 2-amino-3-methylbenzoic acid. google.com
Chlorination: The final step involves the chlorination of 2-amino-3-methylbenzoic acid. This can be followed by a Sandmeyer-type reaction where the amino group is converted to a diazonium salt and subsequently replaced by chlorine. researchgate.net
The resulting 2-chloro-3-methylbenzoic acid is then neutralized with a sodium base to form Sodium 2-chloro-3-methylbenzoate. quora.com001chemical.com
| Synthetic Route | Starting Material | Key Steps & Reagents | Final Acid Product | Advantages |
| Oxidation Method | 2,6-dimethyl chlorobenzene | Oxidation under oxygen pressure (0.1-0.8 MPa) with catalyst/cocatalyst | 2-chloro-3-methylbenzoic acid | Simple workup, high yield and purity, low environmental pollution. patsnap.com |
| Multi-step Synthesis | m-toluic acid | 1. Nitration (Nitric acid) 2. Hydrogenation (H₂, catalyst) 3. Chlorination | 2-chloro-3-methylbenzoic acid | Utilizes a common starting material. google.com |
| Diazotization | 2-amino-3-methylbenzoic acid | Diazotization followed by Sandmeyer reaction (e.g., NaNO₂, CuCl, HCl) | 2-chloro-3-methylbenzoic acid | A classic method for introducing halogens. patsnap.comresearchgate.net |
Mechanistic Studies of Reactions Involving Sodium 4 Chloro 2 Methylbenzoate
General Reactivity Profiles of Halogenated Benzoate (B1203000) Salts
Halogenated benzoate salts, including sodium 4-chloro-2-methylbenzoate, exhibit a range of chemical reactivities influenced by the nature and position of the halogen substituent on the aromatic ring. acs.org The reactivity is largely dictated by the interplay between the electron-withdrawing nature of the halogen and the carboxylate group, which influences the electron density of the benzene (B151609) ring. libretexts.orgmasterorganicchemistry.com
Nucleophilic Substitution Reactions at the Aromatic Ring
Aryl halides that possess electron-withdrawing substituents are capable of undergoing nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgwikipedia.org In this type of reaction, a nucleophile displaces a halide ion from the aromatic ring. The reaction typically proceeds through a two-step addition-elimination mechanism. youtube.com First, the nucleophile adds to the electron-deficient aryl halide, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com Subsequently, the halide ion is eliminated, restoring the aromaticity of the ring. libretexts.org
The presence of an electron-withdrawing group, such as a nitro group, in the ortho or para position relative to the leaving group is crucial for stabilizing the anionic intermediate through resonance. libretexts.org For halogenated benzoates, the carboxylate group (–COO⁻) is generally considered a deactivating group in electrophilic aromatic substitution. However, in nucleophilic aromatic substitution, the situation is more complex. While not as strongly activating as a nitro group, the chlorine atom in the para position of 4-chloro-2-methylbenzoate does render the ring susceptible to nucleophilic attack, albeit under potentially forcing conditions. For instance, p-chloronitrobenzene reacts with hydroxide (B78521) ions at 130 °C, whereas m-chloronitrobenzene is inert under similar conditions. libretexts.org The methyl group at the ortho position can also influence the reaction rate through steric and electronic effects.
It is important to note that SN1 and SN2 reactions, common for alkyl halides, are not feasible for aryl halides. libretexts.orgwikipedia.org The SN1 pathway is energetically unfavorable due to the instability of the resulting aryl cation, and the SN2 mechanism is sterically hindered by the benzene ring. libretexts.orgwikipedia.org
Oxidative and Reductive Transformation Pathways of the Carboxylate and Ring Systems
The aromatic ring of halogenated benzoates is generally resistant to strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). pressbooks.pub However, the alkyl side chains attached to the aromatic ring are susceptible to oxidation. pressbooks.pub Under strong oxidizing conditions, an alkyl group on a benzene ring can be converted to a carboxylic acid group. pressbooks.pub
Reductive dehalogenation is a key transformation pathway for halogenated aromatic compounds, often observed in microbial degradation. nih.gov This process involves the removal of a halogen atom and its replacement with a hydrogen atom. In some instances, reductive dehalogenation can be part of a broader metabolic pathway where the aromatic ring is dearomatized. nih.gov
The carboxylate group itself can undergo decarboxylative halogenation, a process that cleaves the carbon-carbon bond adjacent to the carboxyl group and replaces it with a halogen. acs.org This reaction can be a useful synthetic method for producing aryl halides from aromatic acids. acs.org The mechanism can involve radical intermediates. acs.org For example, the reaction of silver benzoate with bromine can proceed through a phenyl radical intermediate. acs.org
Enzymatic Catalysis and Biotransformation Mechanisms
The biodegradation of halogenated aromatic compounds like 4-chloro-2-methylbenzoate is a critical environmental process. Microorganisms have evolved specific enzymatic pathways to break down these often-recalcitrant molecules. nih.gov
Ligase-Mediated Reaction Pathways and Catalytic Cycles (e.g., 4-chlorobenzoate (B1228818): CoA ligase)
A key initial step in the microbial degradation of many halogenated benzoates is their activation to a coenzyme A (CoA) thioester. nih.govacs.org This reaction is catalyzed by a family of enzymes known as acid:CoA ligases, a prominent example being 4-chlorobenzoate:CoA ligase (CBL). youtube.comwikipedia.org This enzyme belongs to the ligase family, specifically those that form carbon-sulfur bonds. youtube.comwikipedia.org
The catalytic mechanism of CBL proceeds through two main partial reactions. nih.govacs.org
Adenylation: The 4-chlorobenzoate substrate reacts with ATP to form a 4-chlorobenzoyl-adenylate (4-CB-AMP) intermediate and pyrophosphate (PPi). acs.orgnih.gov
Thioesterification: The activated carboxyl group is then transferred from the adenylate intermediate to the thiol group of coenzyme A, forming 4-chlorobenzoyl-CoA and releasing AMP. acs.orgnih.gov
Table 1: Key Steps in the 4-chlorobenzoate:CoA Ligase Catalytic Cycle
This activation step is crucial as it prepares the otherwise stable halogenated benzoate for subsequent enzymatic transformations, such as dehalogenation. nih.gov
Investigation of Co-factor Requirements and Kinetic Mechanisms in Enzymatic Conversions
The activity of enzymes like 4-chlorobenzoate:CoA ligase is dependent on the presence of specific cofactors. A cofactor is a non-protein chemical compound that is required for an enzyme's catalytic activity. wikipedia.org For 4-chlorobenzoate:CoA ligase, magnesium (Mg²⁺) is an essential cofactor. youtube.comwikipedia.orgwikipedia.org The magnesium ion is typically complexed with ATP to form MgATP, the active form of the nucleotide substrate. acs.org
Kinetic studies have been instrumental in elucidating the reaction mechanism of CBL. Initial velocity studies, where the concentrations of two substrates are varied while the third is held constant, have provided insights into the order of substrate binding and product release. nih.gov The results from these studies, showing a combination of parallel and intersecting lines in double reciprocal plots, suggest a sequential kinetic mechanism where all three substrates (4-chlorobenzoate, ATP, and CoA) bind to the enzyme before any products are released. nih.gov The dissociation of pyrophosphate (PPi) before the binding of CoA is an irreversible step in the reaction sequence. nih.gov
Table 2: Kinetic Parameters for 4-chlorobenzoate:CoA Ligase
Conformational Changes and Domain Movement in Enzyme-Substrate Interactions
Structural studies, primarily using X-ray crystallography, have revealed that 4-chlorobenzoate:CoA ligase undergoes significant conformational changes during its catalytic cycle. nih.govacs.org The enzyme is composed of distinct domains, and the movement of these domains is essential for catalysis. acs.org
Specifically, CBL exists in at least two major conformational states. nih.govacs.org
Conformation 1: In this state, the enzyme is poised to catalyze the first partial reaction, the adenylation of 4-chlorobenzoate with ATP. nih.govacs.org Crystal structures of CBL in the unliganded form or bound to the aryl substrate show the enzyme in this adenylating conformation. nih.govdrugbank.com
Conformation 2: After the adenylation step, the enzyme undergoes a large domain rotation, estimated to be around 140 degrees, to switch to the second conformation. nih.gov This new conformation is set up to catalyze the second partial reaction, the transfer of the 4-chlorobenzoyl group from AMP to coenzyme A to form the final thioester product. nih.govacs.org
This domain rotation effectively brings the 4-CB-AMP intermediate into proximity with the CoA binding site, facilitating the thioesterification reaction. nih.gov The binding of CoA is thought to be required to stabilize this second conformation. nih.govdrugbank.com The aryl binding pocket itself is composed of several amino acid residues that interact with the 4-chlorobenzoate substrate, contributing to substrate specificity. nih.govdrugbank.com
Photochemical and Thermal Degradation Mechanisms in Controlled Environments
The study of the degradation of Sodium 4-chloro-2-methylbenzoate under controlled photochemical and thermal conditions is crucial for understanding its environmental persistence and transformation pathways. While specific research on the photochemical and thermal degradation of Sodium 4-chloro-2-methylbenzoate is limited, valuable insights can be drawn from studies on structurally similar compounds, such as 4-chlorobenzoic acid (4-CBA). The degradation mechanisms for these compounds are often initiated by photochemical processes, frequently involving advanced oxidation processes (AOPs), or by thermal decomposition.
Photochemical Degradation:
The photochemical degradation of chlorobenzoic acids is often studied in aqueous solutions using techniques like UV irradiation, which can involve the generation of highly reactive radical species. In the UV/chlorine process, for example, reactive species such as hydroxyl radicals (•OH), chlorine radicals (•Cl), and chloroperoxyl radicals (•ClO) are key contributors to the degradation of aromatic compounds. acs.org
Studies on p-chlorobenzoic acid (pCBA) have shown that the initial reactions with •OH radicals are a major degradation pathway. acs.org The reaction can proceed through •OH-addition to the aromatic ring or H-abstraction. For pCBA, •OH-addition at the meta-positions (C2 and C6) is the most favorable pathway. acs.org A similar mechanism can be postulated for Sodium 4-chloro-2-methylbenzoate, where the hydroxyl radical would attack the benzene ring. The presence of the methyl group at the 2-position may influence the site of radical attack due to its electron-donating nature.
The degradation of 4-chlorophenol, a related compound, via photocatalysis has been shown to proceed through oxidation by photogenerated holes and further oxidation of intermediates by superoxide (B77818) radicals. mdpi.com This suggests that photocatalytic systems using semiconductors could also be effective for the degradation of Sodium 4-chloro-2-methylbenzoate, likely proceeding through similar radical-mediated pathways. The degradation of 4-chlorobenzoic acid has been observed to initially involve hydrolytic dehalogenation to yield 4-hydroxybenzoic acid, which is then further metabolized. nih.gov
The following table summarizes the degradation rate constants for probe compounds, including p-chlorobenzoic acid, in the UV/Chlorine process.
| Compound | Degradation Process | Pseudo-First-Order Rate Constant (s⁻¹) | Reference |
| p-Chlorobenzoic Acid (pCBA⁻) | UV/Chlorine | 1.6 x 10⁻² | acs.org |
| Benzoic Acid (BA⁻) | UV/Chlorine | 1.28 x 10⁻² | acs.org |
| Nitrobenzene (NB) | UV/Chlorine | 4.58 x 10⁻³ | acs.org |
Thermal Degradation:
In the context of waste treatment, high-temperature incineration is a common method for the destruction of chlorinated organic compounds. During combustion, poisonous gases, including hydrogen chloride, can be produced. researchgate.net The complete mineralization of the compound would lead to the formation of carbon dioxide, water, and inorganic chloride.
The initial steps in the degradation of chlorinated aromatic compounds often involve the cleavage of the carbon-chlorine bond or the functional group attached to the aromatic ring. For Sodium 4-chloro-2-methylbenzoate, thermal stress could lead to the homolytic or heterolytic cleavage of the C-Cl or C-COOH bonds, initiating a series of radical reactions that ultimately lead to smaller, more oxidized fragments.
The following table lists potential degradation products based on studies of related chlorobenzoic acids.
| Degradation Pathway | Initial Compound | Key Intermediates/Products | Reference |
| Hydrolytic Dehalogenation | 4-Chlorobenzoic Acid | 4-Hydroxybenzoic Acid, Protocatechuic Acid | nih.govnih.govnih.gov |
| Radical-mediated Oxidation | p-Chlorobenzoic Acid | Hydroxylated and dehalogenated intermediates | acs.org |
| Photocatalysis | 4-Chlorophenol | Benzoquinone, Carboxylic acids (maleic, formic, acetic) | researchgate.net |
Structural Elucidation and Advanced Characterization Techniques
X-ray Crystallography of Sodium 4-chloro-2-methylbenzoate and Its Derivatives
While specific crystallographic data for Sodium 4-chloro-2-methylbenzoate is not extensively available in the reviewed literature, the analysis of its derivatives and structurally similar sodium salts of substituted benzoic acids provides a robust framework for understanding its solid-state characteristics.
Intermolecular interactions are the cornerstone of supramolecular chemistry and dictate many of the physical properties of a crystalline solid. In the hydrated crystals of 4-methylpiperidine (B120128) and 4-chloropiperidine, a variety of hydrogen bonds involving water molecules are observed, which are critical to the stability of the crystal lattice. rsc.org The crystal structure of sodium 4-(2,4,6-triisopropylbenzoyl)benzoate is influenced by intermolecular interactions that dictate its photochemical behavior. nih.gov Furthermore, in the crystal structure of sodium 4-chloro-3-nitrobenzoic acid, intra-layer hydrogen-bonding and strong inter-ring π-π interactions are present. nih.gov For Sodium 4-chloro-2-methylbenzoate, one would anticipate the presence of ion-dipole interactions between the sodium cation and the carboxylate group, as well as potential C-H···O and C-H···π interactions involving the methyl and aromatic protons. The presence of the chlorine atom could also lead to halogen bonding.
Advanced Spectroscopic Characterization
Spectroscopic techniques provide complementary information to X-ray crystallography by probing the electronic and vibrational states of the molecule, both in the solid state and in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and environment of each atom can be determined. msu.edulibretexts.org While the specific spectrum for Sodium 4-chloro-2-methylbenzoate is not provided in the search results, a predictive analysis based on related benzoic acid derivatives can be made. rsc.org
Predicted ¹H NMR Chemical Shifts for 4-chloro-2-methylbenzoate Anion (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| CH₃ | ~2.3-2.5 | Singlet | N/A |
| H-3 | ~7.3-7.4 | Doublet | ~8.0 |
| H-5 | ~7.2-7.3 | Doublet of Doublets | ~8.0, ~2.0 |
Predicted ¹³C NMR Chemical Shifts for 4-chloro-2-methylbenzoate Anion (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ | ~20-22 |
| C-1 | ~130-132 |
| C-2 | ~138-140 |
| C-3 | ~129-131 |
| C-4 | ~133-135 |
| C-5 | ~126-128 |
| C-6 | ~131-133 |
Note: These are predicted values based on the analysis of similar compounds and may vary from experimental data.
Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. chemrxiv.org The IR spectrum of Sodium 4-chloro-2-methylbenzoate would be expected to show characteristic absorption bands for the carboxylate group, the aromatic ring, and the carbon-chlorine bond. libretexts.orglibretexts.orgpressbooks.pubopenstax.org
Expected Infrared Absorption Bands for Sodium 4-chloro-2-methylbenzoate
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Carboxylate (COO⁻) | Asymmetric Stretching | 1610 - 1550 |
| Carboxylate (COO⁻) | Symmetric Stretching | 1420 - 1300 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 |
| C-Cl | Stretching | 800 - 600 |
This comprehensive spectroscopic and crystallographic approach allows for a detailed and unambiguous characterization of the molecular and supramolecular structure of Sodium 4-chloro-2-methylbenzoate.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable analytical technique for the structural elucidation of Sodium 4-chloro-2-methylbenzoate. It provides crucial information regarding the compound's molecular weight and offers insights into its structural composition through the analysis of its fragmentation patterns under specific ionization conditions.
The analysis of the related free acid, 4-chloro-2-methylbenzoic acid, provides valuable data for understanding the mass spectrometric behavior of its sodium salt. The predicted mass spectrum for 4-chloro-2-methylbenzoic acid reveals a monoisotopic mass of 170.01346 Da. uni.lu The molecular weight of the compound is approximately 170.59 g/mol . sigmaaldrich.com
In positive ion mode mass spectrometry, particularly with electrospray ionization (ESI), the sodium salt is readily observed. The analysis of 4-chloro-2-methylbenzoic acid predicts the formation of a sodium adduct, [M+Na]+, with a mass-to-charge ratio (m/z) of 193.00268. uni.lu This adduct is compositionally equivalent to the ionized form of Sodium 4-chloro-2-methylbenzoate. Other predicted adducts for the free acid include the protonated molecule [M+H]+ at m/z 171.02074 and the potassium adduct [M+K]+ at m/z 208.97662. uni.lu In negative ion mode, the deprotonated molecule [M-H]- is observed at m/z 169.00618. uni.lu
The fragmentation of Sodium 4-chloro-2-methylbenzoate in tandem mass spectrometry (MS/MS) experiments provides detailed structural information. The fragmentation pathways are typically initiated by the loss of small neutral molecules. A characteristic fragmentation of carboxylates involves the loss of carbon dioxide (CO2), which has a mass of 44 Da. For Sodium 4-chloro-2-methylbenzoate, this would lead to the formation of a sodium adduct of the 4-chloro-2-methylphenyl anion.
Another expected fragmentation pathway involves the cleavage of the carbon-chlorine bond. Due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), ions containing chlorine will exhibit a characteristic isotopic pattern with a signal at M and another at M+2, with the M+2 peak having about one-third the intensity of the M peak. miamioh.edu The loss of a chlorine radical (Cl•) or a chloride anion (Cl⁻) are common fragmentation pathways for chlorinated aromatic compounds.
A plausible fragmentation cascade for the [M+Na]⁺ ion of 4-chloro-2-methylbenzoic acid, which is analogous to ionized Sodium 4-chloro-2-methylbenzoate, is detailed in the table below.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation of Sodium 4-chloro-2-methylbenzoate
| m/z (Da) | Proposed Fragment Ion | Proposed Neutral Loss | Notes |
| 193.00268 | [C₈H₇ClO₂Na]⁺ | - | Predicted [M+Na]⁺ molecular ion of 4-chloro-2-methylbenzoic acid. uni.lu |
| 171.02074 | [C₈H₈ClO₂]⁺ | - | Predicted [M+H]⁺ molecular ion of 4-chloro-2-methylbenzoic acid. uni.lu |
| 169.00618 | [C₈H₆ClO₂]⁻ | - | Predicted [M-H]⁻ molecular ion of 4-chloro-2-methylbenzoic acid. uni.lu |
| 149.0232 | [C₇H₇ClNa]⁺ | CO₂ | Loss of carbon dioxide from the parent ion. |
| 139.0393 | [C₈H₇O₂]⁺ | Cl | Loss of a chlorine atom from the protonated molecule. |
| 115.0393 | [C₇H₄Na]⁺ | CO₂, Cl | Subsequent loss of a chlorine atom after the loss of carbon dioxide. |
| 91.0548 | [C₇H₇]⁺ | CO₂, Cl, Na | Formation of the tropylium (B1234903) ion, a common fragment in substituted benzenes. |
This detailed analysis of the molecular weight and fragmentation pattern through mass spectrometry serves as a cornerstone for the unequivocal identification and structural characterization of Sodium 4-chloro-2-methylbenzoate.
Computational Chemistry and Quantum Mechanical Investigations of Sodium 4 Chloro 2 Methylbenzoate
Molecular Geometry Optimization and Conformational Analysis
The initial step in the computational investigation of 4-chloro-2-methylbenzoate involves the optimization of its molecular geometry. This process seeks to find the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. Techniques such as Density Functional Theory (DFT) are commonly employed for this purpose, often with various basis sets to ensure accuracy.
The geometry of 4-chloro-2-methylbenzoate is largely defined by the planar benzene (B151609) ring. The substituents—a chlorine atom, a methyl group, and a carboxylate group—will adopt specific orientations relative to this ring. The presence of the methyl group at the ortho position to the carboxylate can induce steric hindrance, potentially causing the carboxylate group to twist out of the plane of the benzene ring. Conformational analysis is therefore crucial to identify the most stable isomer. This involves calculating the energy for different rotational positions (dihedral angles) of the methyl and carboxylate groups. The resulting lowest-energy conformer is then used for subsequent calculations.
| Parameter | Description |
| Dihedral Angle (C-C-C=O) | The angle of twist of the carboxylate group relative to the benzene ring. |
| Bond Lengths | The distances between bonded atoms (e.g., C-Cl, C-C, C-H, C=O, C-O). |
| Bond Angles | The angles formed by three connected atoms (e.g., Cl-C-C, H-C-H, O=C-O). |
Electronic Structure and Reactivity Descriptors
Once the optimized geometry is obtained, a wealth of information about the electronic properties and reactivity of 4-chloro-2-methylbenzoate can be derived through quantum mechanical calculations.
Frontier Molecular Orbital (HOMO/LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.
| Orbital | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO | Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. |
Electrostatic Potential Mapping and Charge Distribution Studies
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. Different colors are used to denote varying potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents areas of low electron density (positive potential), prone to nucleophilic attack.
For 4-chloro-2-methylbenzoate, the ESP map would be expected to show a high negative potential around the oxygen atoms of the carboxylate group, making them the primary sites for interaction with electrophiles. The chlorine atom, being highly electronegative, would also exhibit a region of negative potential. The hydrogen atoms of the methyl group and the benzene ring would show areas of positive potential.
Mulliken charge analysis is another computational method used to quantify the partial charge on each atom in the molecule, providing a more detailed, atom-centered view of the charge distribution.
Theoretical Prediction of Spectroscopic Parameters
Quantum mechanical calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For instance, the theoretical vibrational frequencies (infrared and Raman spectra) can be calculated. These calculations help in the assignment of the observed spectral bands to specific vibrational modes of the molecule, such as the stretching and bending of the C-Cl, C=O, and C-H bonds.
Reaction Pathway Simulation and Transition State Modeling
Computational chemistry allows for the simulation of chemical reaction pathways, providing insights into reaction mechanisms that are often difficult to obtain experimentally. By modeling the transition state—the highest energy point along the reaction coordinate—researchers can calculate activation energies and reaction rates. For 4-chloro-2-methylbenzoate, this could be applied to understand its synthesis, degradation, or its interactions with biological molecules. For example, the mechanism of its formation from the corresponding acid and a sodium base could be modeled to understand the energetics of the proton transfer.
Prediction of Other Molecular Properties Relevant to Chemical Behavior
Beyond the properties mentioned above, computational methods can predict a range of other molecular characteristics that are crucial for understanding the chemical behavior of Sodium 4-chloro-2-methylbenzoate. These include:
Dipole Moment: This property arises from the uneven distribution of charge within the molecule and influences its solubility in polar solvents and its intermolecular interactions.
Polarizability: This describes the ease with which the electron cloud of the molecule can be distorted by an external electric field. It is important for understanding non-covalent interactions.
Chemical Hardness and Softness: These are global reactivity descriptors derived from the HOMO and LUMO energies. Hard molecules have a large HOMO-LUMO gap and are less reactive, while soft molecules have a small gap and are more reactive.
These computationally derived properties, taken together, provide a comprehensive theoretical understanding of the chemical nature of Sodium 4-chloro-2-methylbenzoate, complementing and guiding experimental investigations.
Sodium 4-chloro-2-methylbenzoate: A Versatile Component in Chemical Research
Sodium 4-chloro-2-methylbenzoate, the sodium salt of 4-chloro-2-methylbenzoic acid, is a chemical compound that serves as a valuable intermediate and building block in various fields of advanced chemical synthesis and materials science. Its specific arrangement of a carboxylate group, a chlorine atom, and a methyl group on a benzene ring provides a unique combination of reactivity and structural influence, making it a key component in the creation of more complex molecules and novel materials.
Environmental Transformation and Degradation Pathways Excluding Ecotoxicity and Toxicity
Abiotic Degradation Processes in Environmental Matrices
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily through the action of light (photolysis) and water (hydrolysis).
The photolytic degradation of chlorinated aromatic compounds can be a significant environmental transformation process. For instance, studies on related compounds such as chloro/fluoro-benzoic acid derivatives have shown that under UV-light exposure in the presence of a photocatalyst like TiO2, dechlorination occurs readily. researchgate.net This process is often initiated by the generation of highly reactive hydroxyl radicals. While specific studies on the photolytic degradation of Sodium 4-chloro-2-methylbenzoate under simulated environmental conditions are not extensively documented in the reviewed literature, the degradation of a similar compound, 4-chloro-2-methylphenol (B52076), has been observed to be enhanced by the presence of oxidants and metal ions under UV irradiation. researchgate.net The photolysis of dilute aqueous solutions of 4-chloro-2-methylphenoxyacetic acid (MCPA) with sunlight has been shown to yield 4-chloro-2-methylphenol as a major product, indicating that the chloro-methyl-aromatic structure can be susceptible to photochemical transformation. researchgate.net
| Degradation Process | Conditions | Key Findings |
| Photoassisted Degradation | UV-light, TiO2, Oxygen-saturated aqueous media | Dechlorination of chloro/fluoro-benzoic acid derivatives occurs readily. researchgate.net |
| Photodegradation | UV irradiation, TiO2, various oxidants (IO4−, BrO3−, H2O2, O2, ClO3−), metal ions (Fe3+, Fe2+, Mn2+, Cr3+) | Degradation of 4-chloro-2-methylphenol is enhanced by oxidants and metal ions. researchgate.net |
| Photolysis | Sunlight, dilute aqueous solution | 4-chloro-2-methylphenoxyacetic acid degrades to 4-chloro-2-methylphenol. researchgate.net |
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound to hydrolysis is a key factor in its environmental persistence. While specific kinetic data on the hydrolysis of Sodium 4-chloro-2-methylbenzoate under various environmental pH and temperature conditions is limited in the available literature, some general principles can be applied. The carbon-chlorine bond on an aromatic ring is generally stable to hydrolysis under typical environmental conditions. chemicalbook.com However, the ester linkage in some related compounds can be susceptible to hydrolysis. Cheminformatics-based tools can predict the potential for abiotic hydrolysis of organic chemicals, suggesting that under certain pH conditions, transformation could occur. nih.gov A safety data sheet for a similar compound, 4-(Chloromethyl)benzoic acid, indicates that it is moisture-sensitive and stable under normal conditions, but this does not provide detailed information on its environmental hydrolysis. capes.gov.br
Biotic Transformation Mechanisms by Microorganisms
The breakdown of organic compounds by living organisms, particularly microorganisms, is a crucial pathway for their removal from the environment.
While studies on the microbial degradation of Sodium 4-chloro-2-methylbenzoate are not abundant, research on structurally similar compounds provides significant insights. A genetically modified strain of Pseudomonas sp. B13 FR1 SN45P has been shown to be capable of mineralizing 4-chlorobenzoic acid and 4-methylbenzoic acid, both as single substrates and in a mixture. nih.govresearchgate.net This suggests that bacteria with the appropriate enzymatic machinery can simultaneously attack both the chloro and methyl substituents on a benzoic acid ring.
Conversely, Pseudomonas cepacia MB2, which can degrade 3-chloro-2-methylbenzoate, is unable to grow on 4-chloro-2-methylbenzoate. This highlights the high specificity of microbial degradation pathways.
Studies on the degradation of 4-chlorobenzoic acid have identified several bacterial strains capable of utilizing it as a sole carbon and energy source. For example, Pseudomonas aeruginosa PA01 NC, isolated from pulp and paper mill effluents, can degrade 4-chlorobenzoic acid. researchgate.net Another example is Cupriavidus sp. strain SK-3, which can aerobically utilize 4-chlorobenzoic acid. nih.gov
| Bacterial Strain | Substrate(s) | Key Findings |
| Pseudomonas sp. B13 FR1 SN45P | 4-chlorobenzoic acid, 4-methylbenzoic acid | Complete mineralization of single and mixed substrates. nih.govresearchgate.net |
| Pseudomonas cepacia MB2 | 3-chloro-2-methylbenzoate | Unable to degrade 4-chloro-2-methylbenzoate. |
| Pseudomonas aeruginosa PA01 NC | 4-chlorobenzoic acid | Utilizes as a growth substrate. researchgate.net |
| Cupriavidus sp. strain SK-3 | 4-chlorobenzoic acid | Aerobic utilization as a sole carbon and energy source. nih.gov |
The microbial degradation of chlorinated and methylated aromatic compounds is initiated by specific enzymes that catalyze the initial attack on the aromatic ring. Dioxygenase enzymes are key players in these pathways. researchgate.netresearchgate.net
For chlorinated benzoates, two primary initial degradation pathways have been identified:
Dioxygenation: A dioxygenase enzyme incorporates both atoms of molecular oxygen into the aromatic ring, typically leading to the formation of a chlorocatechol. For example, the degradation of 4-chlorobenzoic acid by Pseudomonas aeruginosa PA01 NC proceeds through the formation of 4-chlorocatechol (B124253), which is then further metabolized via an ortho-cleavage pathway. researchgate.net
Hydrolytic Dehalogenation: A hydrolase enzyme replaces the chlorine atom with a hydroxyl group. The degradation of 4-chlorobenzoic acid by Cupriavidus sp. strain SK-3 involves an initial hydrolytic dehalogenation to yield 4-hydroxybenzoic acid. This is then hydroxylated to protocatechuic acid and subsequently metabolized via the β-ketoadipate pathway. nih.gov
In the case of compounds with both chloro and methyl substituents, such as 3-chlorocatechol, extradiol dioxygenases have been shown to be involved in ring cleavage. nih.gov The presence of both a methyl and a chloro group on the aromatic ring can influence the metabolic route and the efficiency of degradation.
While the specific enzymatic pathway for Sodium 4-chloro-2-methylbenzoate has not been definitively elucidated in the reviewed literature, the known pathways for similar compounds suggest that the initial attack could involve either dioxygenation to form a corresponding chloromethyl-catechol or oxidation of the methyl group.
Cometabolism is the process where a microorganism transforms a compound that it cannot use as a source of energy or carbon, in the presence of another growth-supporting substrate. This can be a significant degradation pathway for recalcitrant compounds in the environment.
While specific studies on the cometabolism of Sodium 4-chloro-2-methylbenzoate are scarce, the principle has been demonstrated for other chlorinated aromatic compounds. For instance, an Arthrobacter sp. was shown to cometabolize m-chlorobenzoate to 4-chlorocatechol when grown on benzoate (B1203000). capes.gov.br In mixed microbial consortia, the presence of a readily degradable primary substrate can induce the enzymes necessary for the fortuitous degradation of more complex molecules. For example, a microbial consortium was able to efficiently degrade methyl tert-butyl ether (MTBE) when grown on n-octane as a cometabolic substrate. nih.gov It is plausible that in a mixed microbial community, the presence of other aromatic compounds could facilitate the cometabolic degradation of Sodium 4-chloro-2-methylbenzoate.
Analysis and Characterization of Environmental Transformation Products
The investigation into the environmental transformation of sodium 4-chloro-2-methylbenzoate primarily focuses on the degradation of its active form, MCPB. A significant pathway of this degradation, particularly in soil and susceptible plants, is β-oxidation. This process shortens the butyric acid side chain, converting MCPB into 4-chloro-2-methylphenoxyacetic acid (MCPA). MCPA itself is a known herbicide and its formation is a key step in the breakdown of MCPB.
Further degradation of MCPA leads to the formation of 4-chloro-2-methylphenol. This compound represents the breakdown of the ether linkage in the herbicide molecule. The degradation can continue with the hydroxylation of the aromatic ring and its eventual opening, leading to the complete mineralization of the compound.
The analysis and characterization of these and other potential transformation products are predominantly carried out using advanced analytical instrumentation. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful tool for this purpose. helixchrom.com It allows for the separation of the parent compound from its degradation products and provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. Gas chromatography-mass spectrometry (GC-MS) is also employed, often after a derivatization step to make the polar analytes more volatile.
The following tables summarize the identified environmental transformation products of sodium 4-chloro-2-methylbenzoate and the analytical techniques used for their characterization.
Table 1: Identified Environmental Transformation Products of Sodium 4-chloro-2-methylbenzoate
| Transformation Product Name | Chemical Formula | Molecular Weight ( g/mol ) | Transformation Pathway |
| 4-chloro-2-methylphenoxyacetic acid (MCPA) | C₉H₉ClO₃ | 200.62 | β-oxidation |
| 4-chloro-2-methylphenol | C₇H₇ClO | 142.58 | Cleavage of ether linkage |
This table is interactive and can be sorted by column.
Table 2: Analytical Techniques for the Characterization of Transformation Products
| Analytical Technique | Description | Key Findings |
| High-Performance Liquid Chromatography (HPLC) | A technique used to separate, identify, and quantify each component in a mixture. It is well-suited for analyzing polar and non-volatile compounds like MCPB and its degradation products. helixchrom.com | HPLC methods, often in reversed-phase mode, are used to separate MCPB from its metabolites in environmental samples. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is used for the definitive identification and quantification of trace-level compounds. | Provides structural confirmation of degradation products by analyzing their fragmentation patterns. The MassBank database contains LC-ESI-QTOF mass spectral data for 4-(4-chloro-2-methylphenoxy)butanoic acid, which can be used as a reference for identification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | An analytical method that combines the features of gas-chromatography and mass spectrometry to identify different substances within a test sample. It is suitable for volatile and thermally stable compounds. | Can be used to analyze MCPB and its degradation products, often after a derivatization step to increase their volatility. |
This table is interactive and can be sorted by column.
While β-oxidation is a major degradation pathway, other processes such as photodegradation (breakdown by sunlight) and hydrolysis (reaction with water) can also contribute to the transformation of sodium 4-chloro-2-methylbenzoate in the environment. However, detailed studies identifying the full range of products from these pathways are less common in publicly available literature. The continued use of advanced analytical methods will be essential to fully elucidate the complete environmental fate of this herbicide.
Analytical Method Development for Detection and Quantification in Research Contexts
Chromatographic Separation Techniques for Compound Analysis
Chromatography is a cornerstone for the analysis of organic compounds, enabling the separation of the analyte from complex matrices. For Sodium 4-chloro-2-methylbenzoate, both liquid and gas chromatography methods can be developed, with the choice depending on the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the direct analysis of Sodium 4-chloro-2-methylbenzoate in its salt form from aqueous solutions. Reversed-phase HPLC is the most common mode employed for this class of compounds.
Development of a robust HPLC method involves the systematic optimization of several key parameters:
Stationary Phase (Column): A C18 column (e.g., Atlantis dC18, 4.6 mm x 250 mm, 5 µm) is a common starting point for separating polar aromatic compounds like benzoates. nist.gov
Mobile Phase: A mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer is typically used. nist.govresearchgate.net The ratio is adjusted to achieve optimal retention time and peak shape. For instance, a mobile phase of methanol and 0.02 M phosphate (B84403) buffer at a 40:60 (v/v) ratio has been used for similar compounds. nist.gov
pH of Aqueous Phase: The pH of the buffer is critical. It should be controlled to ensure the analyte is in a consistent ionic state (the carboxylate anion), which is crucial for reproducible retention. A pH of 4.8, adjusted with HCl, has been noted in methods for related benzoate (B1203000) preservatives. researchgate.net
Flow Rate and Detection: A flow rate of 1.0 mL/minute is common. nist.govresearchgate.net Detection is typically performed using a UV detector, with the wavelength set near the absorbance maximum of the compound, often around 254 nm for benzoates. nist.govresearchgate.net
Linearity is established by creating a calibration curve from standard solutions of known concentrations, which should yield a correlation coefficient (R²) of 0.999 or better for a well-optimized method. researchgate.net
Table 1: Example Starting Parameters for HPLC Method Development
Parameter Typical Setting Reference Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) [6, 14] Mobile Phase Methanol : 0.02 M Phosphate Buffer wikipedia.org Mobile Phase Ratio (v/v) 40 : 60 (adjustable) wikipedia.org Flow Rate 1.0 mL/min [6, 14] Detection UV Absorbance at 254 nm [6, 14] Injection Volume 10-20 µL [6, 10]
Gas Chromatography (GC) offers high resolution but is suitable only for volatile and thermally stable compounds. Sodium 4-chloro-2-methylbenzoate, being a salt, is non-volatile. Therefore, a crucial prerequisite for GC analysis is a derivatization step to convert the analyte into a volatile form.
The typical derivatization procedure involves converting the sodium salt into its corresponding methyl ester, 4-chloro-2-methylbenzoic acid methyl ester. This can be achieved using reagents like diazomethane (B1218177) or via an acid-catalyzed esterification with methanol. researchgate.netsphinxsai.com
Once derivatized, the resulting ester can be analyzed using a standard GC system. Key aspects of method development include:
Column: A non-polar or medium-polarity capillary column, such as a DB-1 (100% dimethylpolysiloxane) or DB-5, is generally effective for separating chlorinated aromatic esters. researchgate.netacs.org
Carrier Gas: Helium is commonly used as the carrier gas with a constant flow rate (e.g., 0.8 mL/min). acs.org
Temperature Program: A temperature gradient is employed to ensure good separation and peak shape. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C) to elute the compound, and then hold for a short period. acs.org
Detector: A Flame Ionization Detector (FID) provides good sensitivity for general quantification. For more definitive identification, a Mass Spectrometer (MS) is used as the detector (see Section 8.3). acs.org
The method must be validated by checking the efficiency and reproducibility of the derivatization step, often by using an internal standard. acs.org
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. wikipedia.org It is well-suited for analyzing charged species like the 4-chloro-2-methylbenzoate anion directly in aqueous solutions.
Capillary Zone Electrophoresis (CZE) is the most common mode for this type of analysis. wikipedia.orgnih.gov Method development focuses on optimizing the background electrolyte (BGE) and separation conditions:
Background Electrolyte and pH: A phosphate or borate (B1201080) buffer is commonly used. nih.govnih.gov The pH of the buffer is a critical parameter; it must be maintained at a level where the carboxylic acid is fully deprotonated (ionized) to ensure consistent migration behavior. nih.gov For example, a 10 mM phosphate buffer at pH 7.0 has been used to separate various benzoate derivatives. nih.gov
Additives: To improve the separation of structurally similar isomers, additives can be incorporated into the buffer. Cyclodextrins (e.g., α- and β-cyclodextrin) are frequently used to provide chiral recognition or enhance selectivity between positional isomers. researchgate.netnih.gov
Capillary and Voltage: A fused-silica capillary is standard. wikipedia.org Applying a high voltage (e.g., 17 kV) initiates the migration of ions. researchgate.net In many CZE systems, the electroosmotic flow (EOF) is strong enough to carry all species, including anions, toward the detector. wikipedia.orgstanford.edu
Detection: Detection is typically achieved via on-column UV absorbance, often at a wavelength around 214 nm, where many organic acids absorb. researchgate.net
CE methods are known for their rapid analysis times, often achieving complete separations in under 15 minutes, and for their very low sample and reagent consumption. nih.gov
Spectrophotometric Approaches for Quantitative Determination
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantitative determination of compounds that absorb ultraviolet or visible light. The aromatic ring and carboxyl group in 4-chloro-2-methylbenzoic acid result in UV absorbance, making this technique applicable.
The basis for quantification is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A quantitative method involves:
Determining the Wavelength of Maximum Absorbance (λmax): A UV-Vis spectrum of a standard solution of the compound is recorded to identify the λmax. For the analogous compound 4-chlorobenzoic acid, the λmax is observed around 234-240 nm. nih.govnist.gov
Creating a Calibration Curve: A series of standard solutions with known concentrations are prepared, and their absorbance is measured at the λmax. A plot of absorbance versus concentration should be linear over a specific range.
Sample Analysis: The absorbance of the unknown sample is measured under the same conditions, and its concentration is determined from the calibration curve.
While direct UV measurement is straightforward, its selectivity can be limited in complex mixtures. To enhance specificity, derivatization reactions can be employed to produce a colored product that absorbs in the visible region, where fewer interferences typically occur. For instance, some aromatic amines are quantified after forming a colored charge-transfer complex with a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). sphinxsai.com A similar strategy could be explored if the matrix containing Sodium 4-chloro-2-methylbenzoate has significant UV interference.
Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, provide a superior level of performance for both quantification and identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing Sodium 4-chloro-2-methylbenzoate. It combines the separation capabilities of HPLC with the sensitive and highly specific detection of mass spectrometry.
Analysis without Derivatization: LC-MS can analyze the compound directly from solution without the need for derivatization.
Ionization: Electrospray ionization (ESI) is the most common interface, typically operated in negative ion mode to detect the deprotonated molecule (the 4-chloro-2-methylbenzoate anion, [M-H]⁻). csus.edu The predicted monoisotopic mass for this anion is 169.00618 m/z. uni.lu
Selectivity and Sensitivity: For even greater selectivity and lower detection limits, tandem mass spectrometry (LC-MS/MS) can be used. nih.gov In this mode, the parent ion ([M-H]⁻) is selected and fragmented to produce characteristic product ions, creating a specific transition that is monitored for highly reliable quantification, even in complex matrices like wastewater. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) provides unambiguous identification of the derivatized analyte (the methyl ester).
Confirmation of Identity: While GC-FID is used for quantification, GC-MS is the gold standard for structural confirmation. The mass spectrometer fragments the eluted compound in a reproducible manner, generating a unique mass spectrum (fingerprint). This spectrum can be compared to a library of known spectra for positive identification. researchgate.netnih.gov
Derivatization is Essential: As with standard GC, a derivatization step to form the volatile methyl ester is required prior to analysis. researchgate.netsphinxsai.com The GC-MS method then separates this ester from other volatile components in the sample before it enters the mass spectrometer.
These hyphenated techniques are indispensable in research for their ability to provide definitive structural evidence and accurate quantification at trace levels. researchgate.netnih.gov
Table 2: List of Compounds Mentioned
Structure Activity Relationship Sar Studies in Chemical Biology Contexts
Influence of Substituents on Molecular Interactions and Reactivity Profiles
The specific placement of substituents on the benzene (B151609) ring of a benzoate (B1203000) derivative profoundly influences its electronic properties, steric profile, and lipophilicity, which in turn dictate its molecular interactions and reactivity. In the case of Sodium 4-chloro-2-methylbenzoate, the chloro and methyl groups at positions C4 and C2, respectively, are critical determinants of its chemical character.
The chlorine atom at the C4 position is an electron-withdrawing group due to its high electronegativity (inductive effect), while also being a weak deactivator for electrophilic aromatic substitution due to its lone pairs of electrons (resonance effect). The methyl group at the C2 position is an electron-donating group through an inductive effect. These substitutions create a specific electronic distribution across the aromatic ring that affects the reactivity of the carboxylate group and the ring itself. For instance, the electron-withdrawing nature of the chlorine can increase the acidity of the parent benzoic acid, while the electron-donating methyl group has the opposite effect.
Systematic SAR studies often involve modifying these substituents to probe their importance for a given biological activity. nih.gov Such studies might explore replacing the chloro group with other halogens (F, Br, I) to investigate the role of electronegativity and atomic size, or with hydrogen to create a simpler analog. Similarly, the methyl group could be altered in size (e.g., ethyl, propyl) or replaced with other functional groups to understand the steric and electronic requirements of a potential binding pocket. nih.gov
The reactivity of related compounds, such as methyl 4-chlorobenzoate (B1228818), provides insights into potential reactions. It can undergo reactions like palladium-mediated hydrodehalogenation to yield methyl benzoate or Suzuki-Miyaura coupling reactions. chemicalbook.com The parent compound, 4-chloro-2-methylbenzoic acid, can be synthesized from 4-chlorobenzoic acid and serves as a precursor for other molecules like 4-chloro-2-methylbenzophenone and 4-chloro-2-methyl-3-nitrobenzoic acid methyl ester. sigmaaldrich.comchemicalbook.com
Table 1: Influence of Substituents on Benzoate Derivatives
| Substituent Group | Position on Ring | Electronic Effect | Influence on Reactivity and Interactions |
|---|---|---|---|
| Chloro (Cl) | C4 | Electron-withdrawing (inductive), Weakly deactivating (resonance) | Increases acidity of the carboxyl group; influences dipole moment and potential for halogen bonding. |
| Methyl (CH₃) | C2 | Electron-donating (inductive) | Decreases acidity of the carboxyl group; provides steric bulk that can influence binding orientation. |
| Nitro (NO₂) | Para | Strongly electron-withdrawing | Significantly increases acidity; can act as a hydrogen bond acceptor. |
| Amino (NH₂) | Para | Strongly electron-donating | Decreases acidity; can act as a hydrogen bond donor. |
Rational Design Principles for Functional Benzoates based on SAR Insights
Rational design is a strategy that leverages the insights gained from SAR studies to create new molecules with desired properties, thereby reducing the reliance on random screening. mdpi.comnih.gov For functional benzoates, this involves a targeted approach to modify the molecular structure to enhance a specific activity, be it therapeutic, agricultural, or in materials science.
The core principle is to build a pharmacophore or a model that defines the essential structural features required for activity. For a hypothetical receptor that binds Sodium 4-chloro-2-methylbenzoate, SAR studies might reveal that the C4-chloro group is essential for binding, perhaps by fitting into a specific hydrophobic pocket or participating in a halogen bond. The C2-methyl group might be found to provide a necessary steric constraint that orients the molecule correctly.
With this knowledge, a medicinal chemist can design new analogs. nih.gov If higher potency is desired, they might synthesize derivatives with different substituents at the C4 position to optimize the electronic properties or explore alternative substitutions on the ring that might lead to additional favorable interactions with a target. nih.gov The ultimate goal is to develop a robust SAR model that can predict the activity of novel compounds before they are synthesized. nih.gov
Table 2: Rational Design Principles for Functional Benzoates
| Design Principle | Description | Example Application |
|---|---|---|
| Isosteric/Bioisosteric Replacement | Replacing a functional group with another group of similar size, shape, and electronic character to probe its role or improve properties. | Replacing the C4-chloro group with a trifluoromethyl (CF₃) group to maintain an electron-withdrawing character but alter lipophilicity. |
| Conformational Restriction | Introducing structural elements that reduce the number of possible conformations, potentially locking the molecule in its active shape. | Incorporating the benzoate into a bicyclic ring system to reduce rotational freedom. |
| Structure Simplification/Elaboration | Systematically removing (simplification) or adding (elaboration) functional groups to identify the minimal structural requirements for activity. | Synthesizing analogs without the C2-methyl group or with additional substituents to probe for new interaction points. |
| Homologation | Increasing the length of an alkyl chain by a single methylene (B1212753) group to assess the effect of size and lipophilicity. | Replacing the C2-methyl group with an ethyl or propyl group. |
Development of Quantitative Structure-Activity Relationship (QSAR) Models (theoretical aspects)
Quantitative Structure-Activity Relationship (QSAR) models represent a more advanced, computational approach to SAR. researchgate.net Instead of qualitative correlations, QSAR seeks to establish a mathematical relationship between the chemical structure and biological activity. This is achieved by correlating variations in activity with changes in physicochemical properties, which are represented by numerical values known as molecular descriptors.
The development of a QSAR model involves several key steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is required. This data set is typically divided into a training set (to build the model) and a test set (to validate it). nih.gov
Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be classified into several categories:
Constitutional (1D): Molecular weight, number of atoms, etc.
Topological (2D): Descriptors based on the 2D representation of the molecule, describing branching and connectivity.
Geometrical (3D): Descriptors derived from the 3D structure, such as molecular surface area and volume.
Physicochemical: Properties like logP (lipophilicity), pKa (acidity), and molar refractivity.
Quantum Chemical: Descriptors derived from quantum mechanical calculations, such as orbital energies (HOMO, LUMO) and partial atomic charges.
Model Building: Statistical methods are used to find a correlation between the descriptors (independent variables) and the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms. researchgate.net
Model Validation: The predictive power of the model is rigorously tested. Internal validation techniques (like cross-validation) are performed on the training set, while external validation uses the test set of compounds that were not used in model development. nih.gov
A statistically robust QSAR model can be invaluable for predicting the activity of new, unsynthesized compounds, prioritizing candidates for synthesis, and gaining insights into the mechanism of action. acs.org For substituted benzoates, a QSAR model could, for example, quantify how much the electronegativity of the substituent at C4 and the steric bulk at C2 contribute to the observed activity. researchgate.net
Table 3: Theoretical Aspects of QSAR Model Development
| QSAR Component | Description | Key Considerations |
|---|---|---|
| Molecular Descriptors | Numerical representations of molecular properties. | Must be relevant to the biological activity and vary across the dataset. |
| Statistical Methods | Algorithms used to create the mathematical model linking descriptors to activity. | Choice of method depends on the complexity of the data and the number of descriptors. (e.g., MLR, PLS). researchgate.net |
| Training and Test Sets | Subsets of data for building and validating the model, respectively. | The test set must be representative of the training set but not included in model generation. nih.gov |
| Model Validation | Statistical assessment of the model's robustness and predictive ability. | Key metrics include the correlation coefficient (R²), cross-validated R² (q²), and predictive R² for the external test set. nih.gov |
Conclusion and Future Research Perspectives
Synthesis of Current Academic Understanding of Sodium 4-chloro-2-methylbenzoate
Sodium 4-chloro-2-methylbenzoate is the sodium salt of 4-chloro-2-methylbenzoic acid. smolecule.com Its chemical structure consists of a benzene (B151609) ring substituted with a chloro group, a methyl group, and a sodium carboxylate group. The molecular formula for the anhydrous salt is C₈H₆ClNaO₂. smolecule.com
The primary method for its synthesis is a direct neutralization reaction between 4-chloro-2-methylbenzoic acid and a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, typically in an aqueous solution. smolecule.com
Reaction: C₈H₇ClO₂ + NaOH → C₈H₆ClNaO₂ + H₂O smolecule.com
The parent acid, 4-chloro-2-methylbenzoic acid, can be synthesized through various multi-step reaction processes, often starting from precursors like 4-chlorobenzoic acid. sigmaaldrich.com The ester form, methyl 4-chloro-2-methylbenzoate, serves as a precursor in other chemical syntheses. nih.gov
The chemical reactivity of Sodium 4-chloro-2-methylbenzoate is characteristic of a carboxylate salt. It can undergo esterification with alcohols or alkyl halides to form the corresponding esters, such as methyl 4-chloro-2-methylbenzoate. smolecule.com This ester can then be used in further reactions, for instance, nitration to produce precursors for heterocyclic compounds. smolecule.com The parent acid can also participate in Friedel-Crafts acylation. sigmaaldrich.com
Preliminary research indicates that Sodium 4-chloro-2-methylbenzoate and its derivatives exhibit biological activity, particularly as antimicrobial agents. smolecule.com Studies suggest these compounds may interact with biological membranes, affecting cell permeability. smolecule.com
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| Sodium 4-chloro-2-methylbenzoate | C₈H₆ClNaO₂ | 192.57 | Not specified | smolecule.com |
| 4-Chloro-2-methylbenzoic acid | C₈H₇ClO₂ | 170.59 | 167-171 | sigmaaldrich.com |
| Methyl 4-chloro-2-methylbenzoate | C₉H₉ClO₂ | 184.62 | Not specified | nih.gov |
| Methyl 4-chlorobenzoate (B1228818) | C₈H₇ClO₂ | 170.59 | 42-44 | chemicalbook.com |
Identification of Key Knowledge Gaps and Unresolved Research Questions
Despite its clear synthesis pathway and foundational characterization, significant knowledge gaps exist in the scientific literature regarding Sodium 4-chloro-2-methylbenzoate.
Limited Mechanistic Data: While its potential as an antimicrobial agent is noted, the specific biochemical pathways and molecular targets it affects remain largely uncharacterized. smolecule.com There is a lack of detailed kinetic and thermodynamic data for its reactions.
Scarcity of Structural Information: Detailed crystal structure analysis of Sodium 4-chloro-2-methylbenzoate itself is not readily available in the reviewed literature. Such information is crucial for understanding its solid-state properties and for rational design in materials science. While structures for related compounds like the sodium salt of 4-chloro-3-nitrobenzoic acid exist, they cannot be directly extrapolated. researchgate.net
Underdeveloped Application Profile: Beyond its role as a synthetic intermediate and preliminary notes on antimicrobial activity, its potential applications in areas like coordination chemistry, materials science, or as a functional organic building block are unexplored.
Lack of Advanced Computational Models: While basic computed properties are available, there is a deficit of in-depth computational studies, such as Density Functional Theory (DFT) calculations, to model its electronic structure, reactivity, and non-covalent interactions, which could predict its behavior and guide experimental research.
Proposed Future Research Directions
To address the identified knowledge gaps, several avenues for future research are proposed.
Exploration of Novel and Sustainable Synthetic Avenues
Future synthetic research should move beyond the standard neutralization reaction. Investigations could focus on developing "green" synthesis protocols, employing biodegradable solvents, or exploring enzymatic synthesis routes. Such approaches would align with the growing demand for sustainable chemical manufacturing processes.
Deeper Mechanistic Investigations into Reaction Pathways and Enzyme-Substrate Dynamics
A significant opportunity lies in elucidating the mechanisms behind the observed biological activity of Sodium 4-chloro-2-methylbenzoate. smolecule.com This would involve:
Enzyme Inhibition Assays: Identifying specific microbial enzymes that are inhibited by the compound.
Membrane Interaction Studies: Using techniques like differential scanning calorimetry and fluorescence spectroscopy to quantify its effects on model biological membranes.
Kinetic Studies: Determining the reaction kinetics for its derivatization reactions to better control synthetic outcomes.
Expansion of Advanced Materials Applications and Coordination Chemistry
The presence of a carboxylate group makes Sodium 4-chloro-2-methylbenzoate an excellent candidate for use as a ligand in coordination chemistry. Research in this area could be highly fruitful:
Coordination Polymers and MOFs: Exploring its reactions with various metal ions to synthesize novel coordination polymers or metal-organic frameworks (MOFs). The structure of related sodium carboxylate polymers suggests this is a promising direction. researchgate.net These materials could have potential applications in gas storage, catalysis, or as sensors.
Co-crystal Formation: Investigating the formation of co-crystals with other active pharmaceutical ingredients or organic molecules to modify physicochemical properties like solubility and stability, as has been demonstrated with similar benzoate (B1203000) derivatives. nih.gov
Integration of Cutting-Edge Computational and Analytical Methodologies
Advanced computational and analytical techniques can accelerate the understanding of this compound.
Computational Modeling: Employing DFT and other molecular modeling methods to predict its geometric and electronic properties, vibrational spectra, and interaction energies with biological targets or metal centers.
Advanced Structural Analysis: Performing single-crystal X-ray diffraction to determine its precise three-dimensional structure. This would provide invaluable data on bond lengths, angles, and intermolecular interactions, which are fundamental for understanding its properties.
Table 2: Summary of Proposed Research Directions
| Research Area | Objective | Key Methodologies | Potential Impact |
|---|---|---|---|
| Sustainable Synthesis | Develop eco-friendly production methods. | Enzymatic synthesis, green solvents. | Reduced environmental impact of chemical synthesis. |
| Mechanistic Studies | Elucidate antimicrobial mechanism and reaction dynamics. | Enzyme assays, membrane studies, kinetic analysis. | Rational design of more effective antimicrobial agents. |
| Advanced Materials | Create novel functional materials. | Coordination polymer/MOF synthesis, co-crystallization. | New materials for catalysis, gas storage, and sensing. |
| Computational & Analytical | Predict properties and determine precise structure. | DFT calculations, single-crystal X-ray diffraction. | Accelerated discovery and rational design of new applications. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Sodium 4-chloro-2-methylbenzoate, and how can reaction yields be maximized while minimizing byproducts?
- Methodological Answer : Sodium 4-chloro-2-methylbenzoate is typically synthesized via carboxylation of 4-chloro-2-methylbenzyl chloride using sodium hydroxide under controlled pH (8–10) and temperature (60–80°C). To maximize yield, employ slow addition of the benzyl chloride derivative to prevent local overheating, which can lead to hydrolysis byproducts. Purification via recrystallization from ethanol/water mixtures (1:3 v/v) removes unreacted starting materials. Monitoring by thin-layer chromatography (TLC) with UV detection ensures reaction progress . Catalytic methods using phase-transfer agents (e.g., tetrabutylammonium bromide) can enhance reaction efficiency.
Q. How can the purity and structural integrity of Sodium 4-chloro-2-methylbenzoate be validated?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- Spectroscopy : Use NMR (DO, 400 MHz) to confirm the absence of aromatic proton shifts indicative of impurities (e.g., residual 4-chloro-2-methylbenzoic acid at δ 7.2–7.5 ppm). FT-IR should show a strong carboxylate stretch at ~1580–1600 cm.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement verifies molecular geometry. Ensure data completeness (>95%) and resolve disorder using twin refinement if necessary .
Q. What are the key storage and handling protocols to prevent degradation?
- Methodological Answer : Store in airtight containers under nitrogen at 2–8°C to avoid hygroscopic degradation. Handle in a fume hood with nitrile gloves and safety goggles to prevent dermal/ocular exposure. Conduct stability studies via accelerated aging (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, 0.1% HPO mobile phase) to detect hydrolysis products .
Advanced Research Questions
Q. How do the chloro and methyl substituents influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing chloro group (σ = 0.37) activates the aromatic ring toward electrophilic substitution at the para position, while the methyl group (σ = -0.17) induces steric hindrance. Use Hammett linear free-energy relationships (LFERs) to predict reaction rates. Experimental validation via competition experiments with substituted benzoates (e.g., 4-nitro analogues) under identical conditions quantifies substituent effects .
Q. How can contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved?
- Methodological Answer : Cross-validate using multiple refinement programs (SHELXL vs. OLEX2). For ambiguous data, employ the SQUEEZE procedure in PLATON to model solvent-accessible voids. Validate thermal displacement parameters (ADPs) with the Hirshfeld test. If twinning is suspected (e.g., R > 0.05), apply twin-law matrices (e.g., two-fold rotation) during refinement .
Q. What experimental approaches identify degradation pathways under oxidative or hydrolytic conditions?
- Methodological Answer : Perform forced degradation studies:
- Hydrolysis : Reflux in 0.1 M HCl/NaOH (70°C, 24 hrs) and analyze by LC-MS to detect sodium 4-chloro-2-methylbenzoate hydrolysis to 4-chloro-2-methylbenzoic acid (m/z 170.5).
- Oxidation : Expose to HO/UV light (254 nm) and monitor via GC-MS for chlorinated byproducts (e.g., 4-chloro-o-xylene). Use Arrhenius plots to extrapolate degradation kinetics under ambient conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
